

Spectroscopic Analysis of Furanocoumarins: A Technical Guide Featuring Bergapten as an Exemplar

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vaginol**

Cat. No.: **B14077353**

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for furanocoumarins, a class of organic chemical compounds produced by a variety of plants. While the initial focus of this guide was the furanocoumarin **Vaginol** (also known as vaginidiol), a thorough search of available scientific literature and databases did not yield a complete set of its spectroscopic data (^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy). Therefore, to fulfill the request for an in-depth technical resource, this guide will utilize Bergapten as a representative and well-characterized furanocoumarin. Bergapten is a closely related compound, also found in plants of the *Heracleum* genus, and serves as an excellent exemplar for the spectroscopic analysis of this class of molecules.

This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry who require a detailed understanding of the spectroscopic characterization of furanocoumarins.

Spectroscopic Data of Bergapten

The following tables summarize the key spectroscopic data for Bergapten.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for Bergapten

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.59	d	2.4	H-4
7.14	s	H-8	
7.02	d	1.0	H-2'
6.27	d	9.8	H-3
5.91	d	1.0	H-3'
4.27	s	5-OCH ₃	

Table 2: ^{13}C NMR Spectroscopic Data for Bergapten

Chemical Shift (δ) ppm	Assignment
161.2	C-2
149.5	C-7
148.8	C-5
144.9	C-2'
139.3	C-4
126.5	C-6
112.8	C-3
106.5	C-4a
105.0	C-3'
93.8	C-8
60.1	5-OCH ₃

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Bergapten

m/z	Relative Intensity (%)	Assignment
216	100	[M] ⁺
188	50	[M - CO] ⁺
173	85	[M - CO - CH ₃] ⁺
145	30	[M - CO - CH ₃ - CO] ⁺

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for Bergapten

Wavenumber (cm ⁻¹)	Assignment
3100-3000	C-H stretch (aromatic)
2925, 2850	C-H stretch (aliphatic)
1720	C=O stretch (lactone)
1620, 1580, 1490	C=C stretch (aromatic)
1270, 1020	C-O stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of Bergapten (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- ¹H NMR Acquisition:

- A standard one-pulse sequence is used.
- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
- The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - The data is processed similarly to the ^1H NMR data.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of Bergapten is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, typically at 70 eV. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

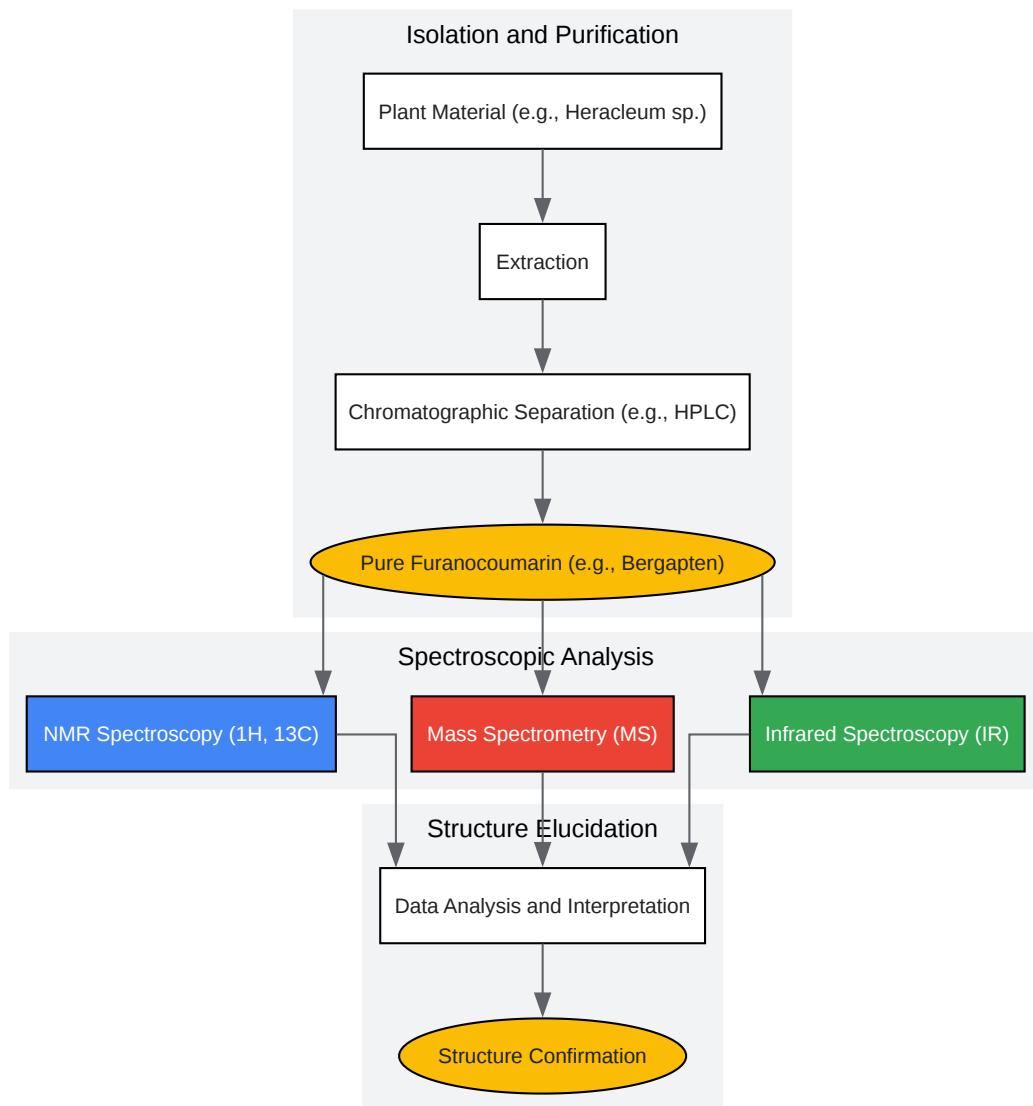
Infrared (IR) Spectroscopy

- Sample Preparation: The Bergapten sample can be prepared in several ways:
 - KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
 - Thin Film: A solution of the sample is deposited on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed. The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like a furanocoumarin.

Workflow for Spectroscopic Analysis of a Furanocoumarin

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A generalized workflow for the isolation and spectroscopic characterization of a furanocoumarin.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com